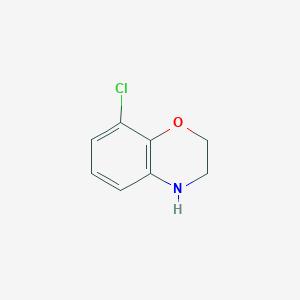

8-chloro-3,4-dihydro-2H-1,4-benzoxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-chloro-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 . The compound is typically stored at 4°C and protected from light .

Synthesis Analysis

While specific synthesis methods for “8-chloro-3,4-dihydro-2H-1,4-benzoxazine” were not found, there are efficient synthesis methods for 3,4-dihydro-1,4-benzoxazine derivatives. These methods involve Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion .

Molecular Structure Analysis

The InChI code for “8-chloro-3,4-dihydro-2H-1,4-benzoxazine” is 1S/C8H8ClNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“8-chloro-3,4-dihydro-2H-1,4-benzoxazine” is a liquid at room temperature .

Scientific Research Applications

Antimicrobial Applications

The benzoxazine class of compounds, including 8-chloro-3,4-dihydro-2H-1,4-benzoxazine , has been reported to exhibit significant antimicrobial properties. These compounds can be synthesized with various substituents that enhance their activity against a broad spectrum of microbial pathogens. The chloro group at the 8-position of the ring is particularly influential in determining the antimicrobial efficacy of these compounds .

Antiviral Activity

Research indicates that benzoxazine derivatives can also play a role in antiviral therapy. The structural configuration of these molecules allows them to interact with viral components, potentially inhibiting replication or assembly of viral particles. This makes them valuable candidates for further research into treatments for viral infections .

Antihypertensive Effects

One of the therapeutic areas where 8-chloro-3,4-dihydro-2H-1,4-benzoxazine shows promise is in the treatment of hypertension. The compound’s ability to modulate physiological pathways that regulate blood pressure could lead to the development of new antihypertensive drugs .

Antidiabetic Potential

The benzoxazine scaffold has been associated with antidiabetic effects. By influencing insulin release or insulin sensitivity, these compounds could contribute to the management of diabetes mellitus. Further research is needed to fully understand the mechanisms involved and the potential therapeutic benefits .

Anticancer Research

In the field of oncology, benzoxazine derivatives are being explored for their anticancer properties. These compounds may interfere with cancer cell proliferation and survival, making them interesting candidates for the development of novel anticancer agents .

KATP Channel Activation

8-chloro-3,4-dihydro-2H-1,4-benzoxazine: and related compounds have been identified as potential KATP channel activators. These channels play a crucial role in cellular functions, and their modulation can have therapeutic implications in various diseases, including cardiovascular disorders .

AMPA Receptor Modulation

The modulation of AMPA receptors by benzoxazine derivatives represents another area of therapeutic interest. These receptors are involved in fast synaptic transmission in the central nervous system, and their modulation could have implications for the treatment of neurological disorders .

Serotonin-3 (5-HT3) Receptor Antagonism

Benzoxazine derivatives, including 8-chloro-3,4-dihydro-2H-1,4-benzoxazine , have been studied for their potential as serotonin-3 (5-HT3) receptor antagonists. This application is particularly relevant in the context of chemotherapy-induced nausea and vomiting, as well as irritable bowel syndrome .

Mechanism of Action

Target of Action

The primary target of the compound 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine is human DNA topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .

Mode of Action

8-Chloro-3,4-dihydro-2H-1,4-benzoxazine interacts with its target, human DNA topoisomerase I, by inhibiting its activity . The compound acts as a potential poison for the enzyme, disrupting its normal function .

Result of Action

The result of 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine’s action is the inhibition of human DNA topoisomerase I . This inhibition can lead to DNA damage, triggering cellular responses such as cell cycle arrest and apoptosis .

Safety and Hazards

The compound has several hazard statements associated with it, including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Future Directions

properties

IUPAC Name |

8-chloro-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCXOTDTJQCKIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585697 |

Source

|

| Record name | 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-3,4-dihydro-2H-1,4-benzoxazine | |

CAS RN |

939759-05-4 |

Source

|

| Record name | 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1591160.png)

![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)